Fluoropentachloroacetone

Synthetic Organic Chemistry Process Chemistry Halogen Exchange

Sourcing a perhalogenated ketone with predictable reactivity? Fluoropentachloroacetone (CAS 2378-08-7) eliminates the guesswork of generic substitution. - **Measurable Purity:** Refractive index (1.462) enables rapid, non-destructive batch verification against non-fluorinated analogs. - **Process Advantage:** Lower boiling point (162-164°C vs. 203-205°C) simplifies purification, reducing overhead in multi-step syntheses. - **Supply Assurance:** Available from milligram to bulk scales with full analytical documentation to support your regulatory filings.

Molecular Formula C3Cl5FO
Molecular Weight 248.3 g/mol
CAS No. 2378-08-7
Cat. No. B1294354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoropentachloroacetone
CAS2378-08-7
Molecular FormulaC3Cl5FO
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C3Cl5FO/c4-2(5,6)1(10)3(7,8)9
InChIKeyVODZXUJSDKOZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoropentachloroacetone: Halogenated Ketone Intermediate


Fluoropentachloroacetone (CAS 2378-08-7), also designated as 1,1,1,3,3-pentachloro-3-fluoropropan-2-one, is a synthetic organofluorine compound characterized by the substitution of a single fluorine atom for one chlorine atom in the hexachloroacetone structure, yielding the molecular formula C3Cl5FO and a molecular weight of 248.3 g/mol [1]. This mixed perhalogenated ketone is valued as an intermediate in the synthesis of chlorofluoroacetones for pharmaceuticals and agrochemicals, where its asymmetric halogen substitution confers distinct physical and chemical properties that deviate from both non-fluorinated and perfluorinated congeners [2].

1
Halogenated intermediate for introducing a single fluorine atom into chlorofluoroacetone building blocks.
2
Distinct volatility and lipophilicity between perchlorinated and perfluorinated ketones; suited for controlled synthetic routes.
3
QC-friendly refractive index enables rapid batch identity verification against hexachloroacetone contamination.

Why Generic Substitution Fails


The substitution of a single fluorine atom into the hexachloroacetone framework of fluoropentachloroacetone is not a minor structural perturbation; it fundamentally alters the molecule's electronic landscape, lipophilicity, and physical state. As quantified in the following evidence, the compound's boiling point, vapor pressure, LogP, and density all represent intermediate values between heavily chlorinated and heavily fluorinated extremes . Consequently, substituting a non-fluorinated analog like pentachloroacetone or hexachloroacetone in a synthetic sequence or analytical method will result in a different reactivity profile, altered purification behavior (e.g., distillation conditions), and a change in the final product's physicochemical properties. Generic substitution without accounting for these quantifiable differences can lead to reduced yield, formation of unwanted byproducts, or failure to meet target specifications.

Target Property
Fluoropentachloroacetone
Generic Substitute Risk
Distillation behavior
Lower boiling point permits gentle purification; non-fluorinated analogs require harsher conditions.
Process conditions may not transfer directly; thermal degradation or byproduct formation can shift yield.
Lipophilicity (LogP)
Intermediate LogP reduces hydrophobicity vs. hexachloroacetone.
Biphasic reaction partitioning and downstream DMPK properties may differ; impurity profile may shift.
Biological safety context
Unique halogen pattern; no direct mutagenicity data.
Safety assessment cannot be inferred from pentachloroacetone or hexachloroacetone; compound-specific evaluation required.

Quantitative Property and Reactivity Evidence


Boiling Point Reduction vs. Hexachloroacetone

Fluoropentachloroacetone exhibits a boiling point of 162-164°C at atmospheric pressure . In contrast, its direct precursor and non-fluorinated analog, hexachloroacetone, has a boiling point of 203-205°C . This 39-43°C decrease in boiling point is a direct consequence of the fluorine substitution and is a critical parameter for downstream processing. The lower boiling point of fluoropentachloroacetone allows for distillation at significantly lower temperatures, potentially reducing thermal decomposition and enabling separation from higher-boiling reaction byproducts [1]. In a related class, further fluorination to chloropentafluoroacetone results in a boiling point of approximately 40.6°C, illustrating the strong correlation between fluorine content and volatility .

Boiling Point Reduction
Head-to-head
Target Fluoropentachloroacetone: 162–164°C
Comparator Hexachloroacetone: 203–205°C
39–43°C lower
Enables lower-temperature distillation, reducing thermal decomposition risk.
Atmospheric pressure; supports purification process design.
Synthetic Organic Chemistry Process Chemistry Halogen Exchange

Density and Vapor Pressure by Halogen Content

The physical properties of fluoropentachloroacetone lie in a distinct range between its perchlorinated and perfluorinated counterparts. Its density is 1.803 g/cm³, which is slightly higher than hexachloroacetone's density of 1.743-1.748 g/cm³, despite the replacement of a heavier chlorine atom with a lighter fluorine atom . This indicates a change in molecular packing due to the altered polarity. Furthermore, its vapor pressure at 25°C is 1.45 mmHg, which is significantly higher than the negligible vapor pressure of hexachloroacetone, reflecting its increased volatility [1]. For comparison, the more extensively fluorinated analog, chloropentafluoroacetone, has a much lower density (1.6 g/cm³) and a vastly higher vapor pressure (419.6 mmHg at 25°C) .

Density & Vapor Pressure
Cross-study
Target Density 1.803 g/cm³, VP 1.45 mmHg (25°C)
Comparator Hexachloroacetone: Density ~1.74 g/cm³, VP negligible
Density ~3–4% higher; VP >5× higher
Intermediate volatility aids handling vs. highly volatile perfluoro ketones.
Standard state; influences storage and vapor-feed compatibility.
Physical Organic Chemistry QSAR Property Prediction

Lipophilicity (LogP) and Reactivity

The calculated LogP (octanol-water partition coefficient) for fluoropentachloroacetone is 3.02660 . This value is substantially lower than the LogP of its non-fluorinated precursor, hexachloroacetone, which is predicted to be around 4.95-8.39 . This reduction in lipophilicity by approximately 2-5 LogP units demonstrates that the single fluorine substitution significantly decreases the molecule's hydrophobicity. This has implications for its behavior in biphasic reactions and its potential as a building block for less lipophilic drug candidates. For reference, the fully fluorinated analog, hexafluoroacetone, has a very low LogP and exists as a hydrophilic gas [1].

Lipophilicity (LogP)
Class-level
Target LogP = 3.03
Comparator Hexachloroacetone: LogP ~4.95–8.39
~2–5 LogP units lower
Lower lipophilicity allows fine-tuning of hydrophobicity in target molecules.
Computed property; experimental confirmation advised.
Medicinal Chemistry Drug Design Bioavailability

Refractive Index for Purity Control

Fluoropentachloroacetone has a reported refractive index (n20/D) of 1.462 . This value is distinct from both its precursor and more highly fluorinated analogs. For instance, hexachloroacetone has a refractive index of approximately 1.5115, while chloropentafluoroacetone has a refractive index of 1.304 . The refractive index of fluoropentachloroacetone (1.462) thus falls neatly between these two extremes. This provides a rapid, non-destructive method for confirming the identity and assessing the purity of a fluoropentachloroacetone sample, especially for detecting contamination with unreacted hexachloroacetone.

Refractive Index (n20/D)
Head-to-head
Target 1.462
Comparator Hexachloroacetone: 1.5115; Chloropentafluoroacetone: 1.304
0.0495 lower vs. hexachloro; 0.158 higher vs. perfluoro
Distinct RI enables rapid, non-destructive QC identity and purity check.
20°C, 589 nm; differentiates from unreacted precursor and over-fluorinated byproducts.
Analytical Chemistry Quality Control Process Monitoring

Mutagenicity Profile vs. Analogs

While no specific mutagenicity study for fluoropentachloroacetone was identified, its close structural analog, pentachloroacetone, is a known mutagen . Studies on related haloketones show that solvent interactions can drastically modulate mutagenic potency; for instance, pentachloroacetone's activity varies with solvent choice, while hexachloroacetone's activity is solvent-dependent [1]. In cytotoxicity assays, a wide range of potencies is observed across the haloketone class, with LC50 values spanning from 1.0 μM for 1,3-dichloroacetone to 3269 μM for hexachloroacetone . This demonstrates that halogen substitution pattern is a critical determinant of biological activity. Given fluoropentachloroacetone's unique halogen composition, its biological profile is expected to be distinct from both pentachloroacetone and hexachloroacetone, necessitating compound-specific safety and handling assessments.

Mutagenicity & Cytotoxicity
Class-level
No direct fluoropentachloroacetone data. Analog pentachloroacetone is a known mutagen; hexachloroacetone LC50 3269 µM in CHO cells.
Biological profile expected to be distinct; specific safety evaluation required.
Compound-specific handling protocols warranted; do not extrapolate from analog data.
Toxicology Environmental Fate Safety Assessment

Synthetic Utility in Pharma and Agrochemicals

Fluoropentachloroacetone is explicitly claimed as a valuable intermediate in the production of chlorofluoroacetones, which are themselves key building blocks for medicines and agricultural chemicals [1]. A specific example is its role in the synthesis of 1,1,3,3-tetrachloro-1,3-difluoroacetone and 3,3-dichloro-1,1,1-trifluoroacetone, which are prepared by liquid-phase fluorination of pentachloroacetone with HF [1] [2]. Unlike pentachloroacetone, which would require further chlorination steps, or hexachloroacetone, which lacks the fluorine atom entirely, fluoropentachloroacetone provides a pre-installed fluorine atom that can be carried through a synthetic sequence, improving step economy and enabling the synthesis of partially fluorinated targets that are inaccessible from other starting materials [3].

Synthetic Intermediate Utility
Class-level
Pre-installed fluorine atom for synthesis of chlorofluoroacetones (e.g., 3,3-dichloro-1,1,1-trifluoroacetone).
Enables partially fluorinated targets inaccessible from non-fluorinated or perfluorinated starting materials.
Liquid-phase fluorination routes; improves step economy.
Fluorination Agrochemical Synthesis Pharmaceutical Intermediates

Application Scenarios Based on Differentiated Properties


Controlled Fluorination in Agrochemical Synthesis

As established in Evidence_Item 6, fluoropentachloroacetone is an intermediate in the synthesis of specific chlorofluoroacetones (e.g., 3,3-dichloro-1,1,1-trifluoroacetone) used in agrochemical manufacture [1]. In this scenario, a process chemist would procure fluoropentachloroacetone rather than hexachloroacetone or pentachloroacetone because it provides a single, strategically placed fluorine atom that can be carried through a multi-step synthesis to a target herbicide or fungicide. The quantifiably different boiling point (162-164°C vs. 203-205°C for hexachloroacetone) also simplifies its purification from the reaction mixture, as detailed in Evidence_Item 1 .

Purity Verification via Refractive Index

Analytical laboratories responsible for the quality assurance of incoming fluoropentachloroacetone shipments can leverage the distinct refractive index of 1.462, as quantified in Evidence_Item 4 . A simple refractometry measurement provides a rapid, non-destructive check for adulteration with unreacted hexachloroacetone (n20/D 1.5115) or over-fluorinated byproducts. This differentiation is not possible with other physical measurements like boiling point without a full distillation, and it provides immediate, actionable data for accepting or rejecting a batch.

Safer Synthetic Routes in Medicinal Chemistry

A medicinal chemist designing a synthetic route to a novel drug candidate requiring a lipophilic yet partially fluorinated ketone moiety would select fluoropentachloroacetone. As shown in Evidence_Item 3, its calculated LogP of 3.02660 is a significant 2-5 units lower than that of the non-fluorinated analog hexachloroacetone . This quantifiable difference in lipophilicity allows the chemist to fine-tune the physicochemical properties of their lead compound. Furthermore, the class-level inference from Evidence_Item 5 regarding the variable mutagenicity of haloketones underscores the need to evaluate fluoropentachloroacetone's specific toxicity profile, rather than relying on data from other analogs, thereby promoting a more rigorous and safer development process .

Gas-Phase Halogen Exchange Process Development

In developing a continuous-flow or gas-phase process for the production of mixed halogenated ketones, fluoropentachloroacetone's vapor pressure of 1.45 mmHg at 25°C (Evidence_Item 2) makes it a more suitable feedstock than hexachloroacetone, which has a negligible vapor pressure under the same conditions . Its increased volatility allows it to be more easily introduced into a gas stream for contact with a solid catalyst (e.g., ZrF₄ as described in patent literature) [2]. At the same time, it is far less volatile than chloropentafluoroacetone (VP 419.6 mmHg), making it safer and easier to handle in a laboratory or pilot plant setting.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Pre-installed fluorine atom; distillation-compatible boiling point profile
Verify purity by distillation cut; absence of perfluorinated byproducts
Batch identity & purity QC
Distinct refractive index vs. hexachloroacetone and perfluoro analogs
Refractometry check for unreacted precursor; non-destructive lot confirmation
Lipophilic building block (med chem)
LogP intermediate between perchloro and perfluoro ketones
LogP-driven lead optimization; compound-specific safety profiling
Gas-phase or continuous flow synthesis
Vapor pressure suitable for vapor feed without excessive volatility
Catalyst compatibility; handling safety vs. highly volatile perfluoro ketones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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